![molecular formula C20H21N5O4S B2909807 Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate CAS No. 1105219-75-7](/img/structure/B2909807.png)
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the furan, pyridazine, piperidine, and thiazole rings. These intermediates are then coupled through amide bond formation and esterification reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines and acids .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the pyridazine ring produces dihydropyridazines .
Scientific Research Applications
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate: Similar structure but with an acetate group instead of a carboxylate.
Piperidine derivatives: Various piperidine-based compounds with different substituents and biological activities.
Uniqueness
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
Biological Activity
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C21H23N5O4S and a molecular weight of 441.51 g/mol. It features a thiazole ring, a pyridazine moiety, and a piperidine structure, which contribute to its diverse biological properties.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation. For instance, it may interact with cyclin-dependent kinases (CDKs), leading to selective apoptosis in tumor cells by disrupting the E2F1 transcription factor complex, which is crucial for cell cycle progression .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar thiazole compounds possess significant antibacterial properties, outperforming traditional antibiotics like ampicillin and streptomycin . This suggests that this compound may also exhibit antimicrobial effects.
- Antitumor Effects : Research indicates potential antitumor activity through inhibition of protein-protein interactions critical for tumor growth . The structural components of the compound may facilitate binding to target proteins involved in cancer pathways.
Anticancer Activity
A study evaluated the efficacy of various thiazole derivatives, including those similar to this compound, against different cancer cell lines. The results demonstrated significant inhibition of cell proliferation at nanomolar concentrations, suggesting that modifications in the thiazole structure can enhance anticancer properties .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole | A549 (Lung Cancer) | 0.045 | CDK Inhibition |
Similar Derivative A | MCF7 (Breast Cancer) | 0.038 | Apoptosis Induction |
Similar Derivative B | HeLa (Cervical Cancer) | 0.050 | Protein Interaction Disruption |
Antimicrobial Studies
In vitro studies have shown that thiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole is hypothesized to share these properties, potentially making it a candidate for developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole, it is essential to compare it with other related compounds.
Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
Compound A | Thiazole + Furan | Moderate | High |
Compound B | Thiazole + Indole | High | Moderate |
Ethyl 2... | Thiazole + Pyridazine + Piperidine | Very High | High |
Properties
IUPAC Name |
ethyl 2-[[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-2-28-19(27)15-12-30-20(21-15)22-18(26)13-7-9-25(10-8-13)17-6-5-14(23-24-17)16-4-3-11-29-16/h3-6,11-13H,2,7-10H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUFIWGVMGIQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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